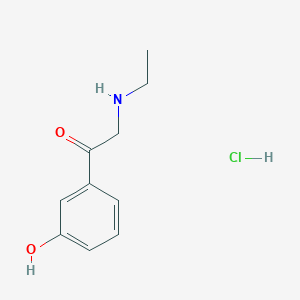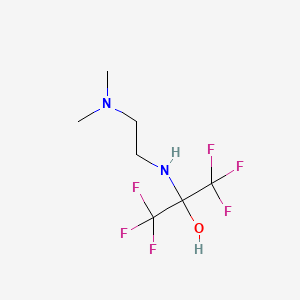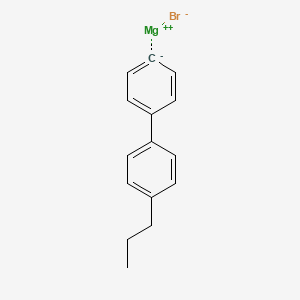
Magnesium;1-phenyl-4-propylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-phenyl-4-propylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as C6H5CH2CH2CH3MgBr, where the magnesium atom is bonded to a bromine atom and a phenylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-phenyl-4-propylbenzene;bromide involves the reaction of 1-phenyl-4-propylbenzene with magnesium metal in the presence of an anhydrous ether solvent. This reaction is known as the Grignard reaction. The general procedure is as follows:
Preparation of the Grignard Reagent: Magnesium turnings are added to an anhydrous ether solution of 1-phenyl-4-propylbenzene. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Initiation: A small amount of iodine may be added to initiate the reaction. The mixture is then heated to reflux until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-phenyl-4-propylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with electrophiles such as carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Acids: Hydrolysis of the Grignard reagent with water or dilute acid yields the corresponding hydrocarbon.
Major Products Formed
Alcohols: Reaction with carbonyl compounds forms alcohols.
Hydrocarbons: Hydrolysis of the Grignard reagent forms hydrocarbons.
Biaryl Compounds: Coupling reactions form biaryl compounds.
Applications De Recherche Scientifique
Magnesium;1-phenyl-4-propylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mécanisme D'action
The mechanism of action of Magnesium;1-phenyl-4-propylbenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to attack electrophilic centers such as carbonyl groups, forming new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.
Comparaison Avec Des Composés Similaires
Magnesium;1-phenyl-4-propylbenzene;bromide can be compared with other Grignard reagents such as:
Phenylmagnesium Bromide: Similar in structure but lacks the propyl group, making it less sterically hindered.
Methylmagnesium Bromide: Contains a methyl group instead of a phenylpropyl group, leading to different reactivity and selectivity.
Ethylmagnesium Bromide: Contains an ethyl group, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in organic synthesis.
Propriétés
Formule moléculaire |
C15H15BrMg |
|---|---|
Poids moléculaire |
299.49 g/mol |
Nom IUPAC |
magnesium;1-phenyl-4-propylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OKUGQMOBWXQVIT-UHFFFAOYSA-M |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
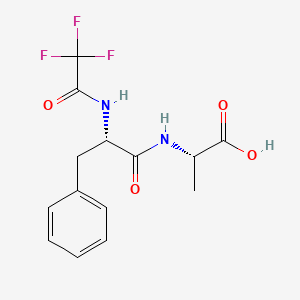
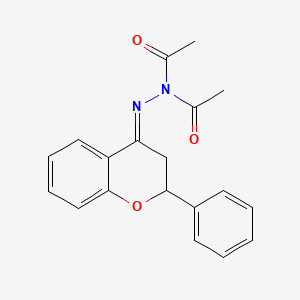
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
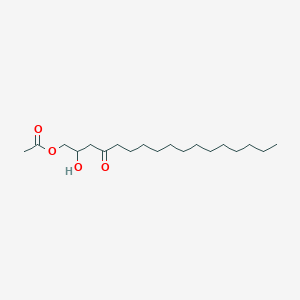
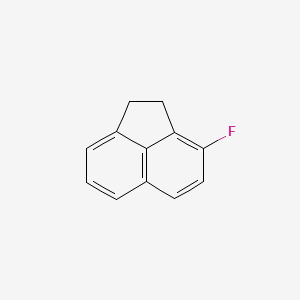
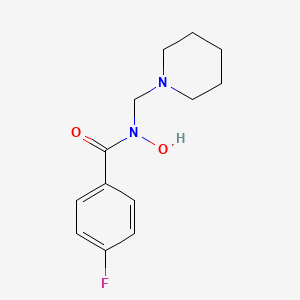
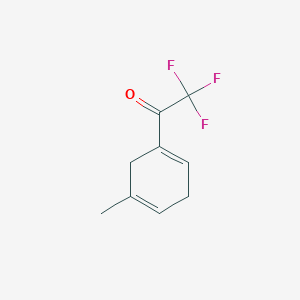
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

